3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Description
This compound is a heterocyclic molecule featuring a pyrazine core substituted with a carbonitrile group at position 2 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine group. Its structural complexity arises from the fusion of pyrimidine, pyrazole, pyrazine, and piperazine rings, which are commonly associated with bioactive properties in medicinal chemistry .
Properties
IUPAC Name |
3-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-13-22-15(11-16(23-13)26-6-2-3-21-26)24-7-9-25(10-8-24)17-14(12-18)19-4-5-20-17/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPRAIMIESGZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a novel pyrazine derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 363.4 g/mol. It features multiple functional groups, including a pyrazine ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Notably, it has been studied for its inhibitory effects on several kinases involved in cancer progression and cellular signaling pathways.
1. Inhibition of Kinase Activity
Research has shown that compounds similar to this compound can inhibit the PI3K/Akt signaling pathway, which is pivotal in cancer cell survival and proliferation . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in various studies . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of this compound:
Study 1: Anticancer Activity
A study published in Drug Target Insights evaluated the effect of pyrazine derivatives on cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The study also performed docking simulations which suggested strong binding affinity to ATP-binding sites of target kinases .
Study 2: Anti-tubercular Activity
In a separate investigation focused on anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The compound under review showed promising results, indicating its potential as a lead compound for further development into anti-TB therapies .
Efficacy Table
Below is a summary table highlighting the biological activities and corresponding IC50 values for this compound:
| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) |
|---|---|---|
| Anticancer Activity | Various Cancer Cell Lines | Low Micromolar |
| Anti-tubercular Activity | Mycobacterium tuberculosis | 1.35 - 2.18 |
| Cytotoxicity | HEK-293 Cells | Nontoxic |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrazine and piperazine can exhibit anticancer properties. Compounds similar to 3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile have been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that modifications to the piperazine structure enhance binding affinity to cancer-related targets, potentially leading to new therapeutic agents .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Preliminary studies have indicated that pyrazole derivatives can inhibit the growth of bacteria and fungi. The presence of the piperazine ring may contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways in microorganisms .
Agricultural Applications
Herbicide Development
Recent research has highlighted the potential of pyrazole and pyrimidine derivatives as herbicides. The compound can be evaluated for its ability to inhibit weed growth effectively. In one study, novel pyrazolylpyrimidine derivatives were synthesized and tested for herbicidal activity against common weeds, showing promising results in inhibiting root growth and overall plant development . This suggests that this compound could be developed into an effective herbicide.
Case Study 1: Anticancer Research
In a study published in Drug Target Insights, a series of pyrazole derivatives were synthesized, including compounds similar to our target compound. These derivatives were tested against several cancer cell lines, showing IC50 values indicating significant cytotoxicity. The study concluded that structural modifications could lead to improved efficacy against specific cancer types .
Case Study 2: Herbicidal Evaluation
A comprehensive evaluation of various pyrazolylpyrimidine derivatives indicated that certain compounds demonstrated excellent herbicidal properties, particularly against Pennisetum alopecuroides. The study noted that compounds with structural similarities to this compound showed enhanced activity, suggesting further exploration into its herbicidal capabilities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining pyrazine-carbonitrile and pyrimidine-piperazine motifs. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw (exact data unavailable in provided evidence).
Key Observations :
Structural Diversity: The target compound distinguishes itself via the pyrazine-carbonitrile group, absent in arylpiperazine analogs like compound 5 from , which prioritize trifluoromethylphenyl groups for lipophilicity.
Bioactivity Hypotheses :
- The pyrimidine-piperazine segment aligns with kinase-targeting scaffolds (e.g., imatinib derivatives), suggesting possible ATP-competitive binding .
- The pyrazole substituent may confer anti-inflammatory effects, as seen in COX-2 inhibitors like celecoxib .
Synthetic Challenges: and highlight the use of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile as a precursor for pyrazolo-pyrimidines. However, the target compound’s synthesis likely requires advanced coupling techniques (e.g., Buchwald-Hartwig amination) to integrate the piperazine-pyrazine core .
Isomerization Risks: Pyrazolo-triazolopyrimidines in undergo isomerization under specific conditions, a phenomenon that may apply to the target compound’s pyrimidine-piperazine moiety, necessitating stability studies.
Q & A
Basic Research Questions
Q. What are common synthetic routes for constructing the pyrazine-pyrimidine-piperazine core of this compound?
- Methodological Answer : The core structure is typically synthesized via sequential heterocyclic condensations. For example, pyrazole-substituted pyrimidines can be prepared by reacting 5-amino-pyrazole-4-carbonitrile derivatives with formamide or thiourea under reflux conditions to form pyrazolo[3,4-d]pyrimidine intermediates . Piperazine incorporation is achieved via nucleophilic substitution using activated pyrimidine intermediates (e.g., chloro- or bromo-substituted pyrimidines) under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Data :
| Starting Material | Reagent/Condition | Product Yield | Reference |
|---|---|---|---|
| 5-Amino-pyrazole-4-carbonitrile | Formamide, 100°C, 12h | 75–85% | |
| 2-Chloro-6-methylpyrimidine | Piperazine, K₂CO₃, DMF, 80°C | 70% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrimidine (δ 8.2–8.5 ppm for pyrimidine-H), pyrazole (δ 7.5–7.8 ppm), and piperazine (δ 3.2–3.5 ppm for N-CH₂) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR : Identify nitrile stretch (~2230 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .
Q. How are intermediates purified during synthesis?
- Methodological Answer : Use flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate from 0% to 25% EtOAc over 20 CVs) . For crystalline intermediates, recrystallization in ethanol or dichloromethane/hexane mixtures is effective .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazole-pyrimidine coupling step?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (Xantphos vs. BINAP) in Suzuki-Miyaura couplings. Use microwave-assisted synthesis (120°C, 30 min) to reduce side-product formation . Monitor reaction progress via TLC (Rf = 0.58 in cyclohexane/EtOAc 2:1) .
- Data Contradiction Note : Some studies report higher yields with PdCl₂/dppf in DMF/H₂O (80% yield) compared to Pd(PPh₃)₄ in toluene (65%) .
Q. How to resolve discrepancies in NMR data for piperazine-linked heterocycles?
- Methodological Answer : Piperazine conformers can cause splitting of N-CH₂ signals. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–60°C to coalesce peaks . Compare with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
Q. What computational methods predict binding modes of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray crystallographic structures (PDB: 4Q9X). Validate with MD simulations (GROMACS, 100 ns) to assess stability of piperazine-pyrimidine interactions in ATP-binding pockets .
Q. How to analyze contradictory bioactivity data across cell lines?
- Methodological Answer : Conduct dose-response assays (IC₅₀) in triplicate across 3+ cell lines (e.g., HCT-116 vs. HEK293). Use ANOVA with post-hoc Tukey tests to identify statistically significant differences (p < 0.05). Check for off-target effects via kinome profiling .
Methodological Notes
- Synthetic Challenges : Steric hindrance at the pyrimidine C4 position may require bulky leaving groups (e.g., triflate vs. chloride) for efficient piperazine substitution .
- Structural Confirmation : Single-crystal X-ray diffraction (CCP4 suite) resolves ambiguities in regiochemistry for pyrazole-pyrimidine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
